2-(2-methoxy-5-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide
Overview
Description
2-(2-methoxy-5-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide is a useful research compound. Its molecular formula is C18H22N2O3 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.16304257 g/mol and the complexity rating of the compound is 345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
The study by Coleman et al. (2000) investigates the metabolism of chloroacetamide herbicides in human and rat liver microsomes, highlighting the complex metabolic activation pathways that may lead to carcinogenic outcomes. While not directly mentioning "2-(2-methoxy-5-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide," this research provides insight into the metabolic pathways of similar compounds, suggesting potential toxicological and environmental implications of chloroacetamide derivatives (Coleman, Linderman, Hodgson, & Rose, 2000).
Functionalized Amino Acid Anticonvulsants
Camerman et al. (2005) describe the structural analysis of functionalized amino acid anticonvulsants, which include acetamido derivatives. Their work focuses on the stereochemical aspects that could contribute to anticonvulsant activities, providing a foundation for the development of new therapeutic agents targeting neurological disorders (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
Anticonvulsants with Pain-Attenuating Properties
King et al. (2011) explored primary amino acid derivatives as anticonvulsants with additional pain-attenuating properties. Their findings underscore the therapeutic potential of acetamide derivatives in managing convulsions and associated neuropathic pain, opening avenues for novel analgesic drugs (King, Salomé, Salomé-Grosjean, De Ryck, Kamiński, Valade, Stables, & Kohn, 2011).
Novel Acetamide Derivatives for Pharmacological Assessment
Rani et al. (2016) synthesized novel acetamide derivatives to assess their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. Their work highlights the chemical diversity and therapeutic applicability of acetamide derivatives in developing drugs with multiple pharmacological activities (Rani, Pal, Hegde, & Hashim, 2016).
Antifungal Bioactivity
Li and Yang (2009) synthesized methyl 2-methoxyimino derivatives, including acetamide components, and evaluated their antifungal activities against several pathogens. This study illustrates the potential of acetamide derivatives in agricultural and pharmaceutical fungicides (Li & Yang, 2009).
Synthesis and Pharmacological Evaluation
Maruyama et al. (2012) synthesized N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety, demonstrating potent agonistic activity against β3-adrenergic receptors. Their research contributes to the development of drugs targeting obesity and type 2 diabetes, highlighting the versatility of acetamide derivatives in medicinal chemistry (Maruyama, Onda, Suzuki, Hayakawa, Takahashi, Matsui, Takasu, Nagase, & Ohta, 2012).
Properties
IUPAC Name |
2-[2-methoxy-5-[(2-phenylethylamino)methyl]phenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-22-16-8-7-15(11-17(16)23-13-18(19)21)12-20-10-9-14-5-3-2-4-6-14/h2-8,11,20H,9-10,12-13H2,1H3,(H2,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZGIOCIMGNKLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCC2=CC=CC=C2)OCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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